Phenethylcarbamoylmethionine
Description
Structure
3D Structure
Properties
CAS No. |
52632-07-2 |
|---|---|
Molecular Formula |
C14H20N2O3S |
Molecular Weight |
296.39 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-(2-phenylethylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C14H20N2O3S/c1-20-10-8-12(13(17)18)16-14(19)15-9-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,17,18)(H2,15,16,19)/t12-/m0/s1 |
InChI Key |
HAPUECSQDXGNFF-LBPRGKRZSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)NCCC1=CC=CC=C1 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Structural Elucidation and Characterization Methodologies for Phenethylcarbamoylmethionine
Spectroscopic Techniques for Molecular Architecture Determination
Spectroscopic methods are indispensable for probing the molecular structure of Phenethylcarbamoylmethionine. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals their functional groups, connectivity, and spatial arrangement. uobabylon.edu.iq
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Frameworks
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. msu.edu For this compound, 1H and 13C NMR experiments would provide a complete map of the proton and carbon frameworks, respectively.
In a typical 1H NMR spectrum, the signals for the protons in this compound would appear at distinct chemical shifts, influenced by their local electronic environment. mnstate.edu For instance, the aromatic protons of the phenethyl group would resonate in the downfield region (typically 7.2-7.4 ppm), while the aliphatic protons of the methionine and ethyl moieties would appear at higher field strengths. The integration of these signals would confirm the number of protons in each unique environment (e.g., 5H for the phenyl ring, 2H for the benzylic CH2). mnstate.edu Furthermore, the splitting patterns (e.g., singlets, doublets, triplets) caused by spin-spin coupling would reveal the connectivity between adjacent protons.
13C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. rsc.org The spectrum would show characteristic signals for the carbonyl carbon of the carbamoyl (B1232498) group (~156-158 ppm), the aromatic carbons (~126-140 ppm), and the aliphatic carbons, including the distinct S-methyl carbon of the methionine residue (~15 ppm). rsc.org Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign proton and carbon signals and confirm the bonding network throughout the molecule.
Illustrative NMR Data for this compound (in CDCl₃) This table presents expected, illustrative data for educational purposes, as specific experimental data is not publicly available.
| 1H NMR Expected Chemical Shifts (δ) and Multiplicities | |||
|---|---|---|---|
| Assignment | Expected δ (ppm) | Multiplicity | Integration |
| Aromatic-H (Phenyl) | 7.20 - 7.40 | m | 5H |
| NH (Carbamoyl) | ~5.10 | t | 1H |
| α-CH (Methionine) | ~4.60 | m | 1H |
| CH₂ (Ethyl) | ~3.50 | q | 2H |
| CH₂ (Benzylic) | ~2.85 | t | 2H |
| γ-CH₂ (Methionine) | ~2.60 | t | 2H |
| S-CH₃ (Methionine) | ~2.15 | s | 3H |
| β-CH₂ (Methionine) | ~2.05 | m | 2H |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. bioanalysis-zone.com Using techniques like electrospray ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured to several decimal places. nih.gov This high precision allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.comnih.gov
For this compound (C₁₄H₂₀N₂O₃S), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value, with a minimal mass error (typically <5 ppm) confirming the elemental composition. hilarispublisher.com
Furthermore, tandem mass spectrometry (MS/MS) experiments would be performed to analyze the fragmentation pattern. By isolating the parent ion and inducing fragmentation, a characteristic pattern of daughter ions is produced. This pattern provides direct evidence for the compound's structure, as fragments will correspond to specific parts of the molecule, such as the loss of the phenethyl group or cleavage at the amide bond. nih.gov
Illustrative HRMS Data for this compound This table presents expected, illustrative data for educational purposes.
| Expected HRMS Fragmentation Data | ||
|---|---|---|
| Fragment Ion | Calculated Exact Mass (m/z) | Proposed Structure/Loss |
| [M+H]⁺ | 297.1267 | Protonated Parent Molecule |
| [M-C₈H₉]⁺ | 192.0587 | Loss of phenethyl group |
| [C₉H₁₁]⁺ | 120.0934 | Phenethyl isocyanate fragment |
| [C₈H₉]⁺ | 105.0699 | Tropylium ion from phenethyl group |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify specific functional groups and conjugated systems within a molecule. uobabylon.edu.iq
IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. mu-varna.bg The resulting spectrum displays absorption bands at specific frequencies corresponding to different bond types. For this compound, key diagnostic peaks would include a strong absorption band for the carbonyl (C=O) group of the carbamoyl moiety (around 1640 cm⁻¹), N-H stretching vibrations for the amide group (around 3300 cm⁻¹), and C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly in systems with chromophores like aromatic rings or conjugated double bonds. scribd.comresearchgate.net this compound is expected to exhibit characteristic UV absorption maxima due to the π-π* transitions of the phenyl ring, typically around 250-270 nm. uobabylon.edu.iq
Illustrative Spectroscopic Data for this compound This table presents expected, illustrative data for educational purposes.
| Spectroscopic Technique | Expected Absorption | Assignment |
|---|---|---|
| Infrared (IR) | ~3300 cm⁻¹ | N-H Stretch (Amide) |
| ~1640 cm⁻¹ | C=O Stretch (Amide I) | |
| ~1540 cm⁻¹ | N-H Bend (Amide II) | |
| Ultraviolet-Visible (UV-Vis) | λmax ≈ 260 nm | π → π* transition (Phenyl ring) |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment
Since this compound is derived from the chiral amino acid L-methionine, it possesses a stereocenter at the α-carbon. Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD), are essential for confirming the absolute configuration of this center. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nsf.gov The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. wiley.com The experimental CD spectrum would be compared to theoretical spectra calculated for both the (S) and (R) configurations. A match between the experimental and the calculated spectrum for the (S)-configuration would confirm the retention of the natural L-methionine stereochemistry.
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are fundamental for separating the target compound from any impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a pharmaceutical or chemical compound. chromatographyonline.com For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. nih.gov In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase. ejgm.co.uk
The purity of a sample is determined by injecting a solution and monitoring the eluent with a detector, commonly a UV detector set to a wavelength where the compound absorbs strongly (e.g., 260 nm). nih.gov A pure sample should ideally show a single, sharp, and symmetrical peak at a characteristic retention time. The presence of other peaks would indicate impurities. chromforum.org The percentage purity is often calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram. researchgate.net
Illustrative HPLC Method Parameters for this compound This table presents a typical, illustrative HPLC method for analysis.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B52724) (B), both with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds. wiley.com However, due to the polar nature and low volatility of amino acid derivatives like this compound, direct analysis by GC-MS is not feasible. sigmaaldrich.com To overcome this limitation, chemical derivatization is employed to convert the non-volatile analyte into a thermally stable and volatile derivative suitable for GC analysis. nist.govresearch-solution.com
The primary targets for derivatization on the this compound molecule would be the carboxylic acid and the secondary amine of the carbamoyl-methionine backbone. Common derivatization strategies include silylation and acylation. sigmaaldrich.comjfda-online.com Silylation, for instance, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogens on the carboxyl and amide groups with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comnih.gov This process significantly reduces the polarity and increases the volatility of the molecule. Another approach is alkylation, for example with triethyloxonium (B8711484) (TEOT), which can convert the analyte into a volatile ethyl-derivative. chromatographyonline.com
Once derivatized, the sample is introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. wiley.com The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into a unique pattern based on their mass-to-charge ratio (m/z). nih.gov This fragmentation pattern serves as a molecular fingerprint, allowing for the unequivocal identification of the derivatized this compound. The retention time from the GC provides an additional layer of identification.
The resulting data from a GC-MS analysis would provide a detailed volatile profile. This can be used to confirm the identity of the compound and to detect and quantify any volatile impurities that may be present from the synthesis process. The mass spectrum of the derivatized this compound would show characteristic fragment ions, which can be interpreted to confirm its molecular structure. For instance, fragmentation of the perfluoroacyl derivatives of related amine compounds often occurs at the alkyl carbon-nitrogen bond, yielding unique hydrocarbon fragments that allow for specific side-chain identification. nih.gov
Table 1: Typical Derivatization Reagents for GC-MS Analysis of Amino Acid Derivatives
| Derivatization Reagent | Abbreviation | Target Functional Groups | Typical Reaction Conditions | Resulting Derivative |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -COOH, -NH, -OH, -SH | Room temperature or heating | Trimethylsilyl (TMS) |
| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | -COOH, -NH, -OH, -SH | 100 °C, 4 hours | tert-Butyldimethylsilyl (TBDMS) |
| Triethyloxonium Tetrafluoroborate | TEOT | -COOH, -NH2 | pH dependent | Ethyl-derivative |
| Pentafluoropropionyl Anhydride | PFPA | -NH, -OH | Often used with a base | Pentafluoropropionyl (PFP) |
| Heptafluorobutyrylimidazole | HFBI | -NH, -OH | Mild conditions | Heptafluorobutyryl (HFB) |
This table is generated based on common derivatization strategies for amino acids and related compounds. sigmaaldrich.comjfda-online.comchromatographyonline.comnih.gov
Capillary Electrophoresis (CE) in Physicochemical Characterization and Heterogeneity Assessment
Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species, making it an excellent tool for the physicochemical characterization of amino acid derivatives. researchgate.netnih.gov CE separates molecules based on their differential migration in an electric field, which is dependent on their charge-to-size ratio. frontiersin.org This technique can be used to determine key physicochemical parameters of this compound and to assess the purity and heterogeneity of a sample.
For physicochemical characterization, CE can be used to determine properties such as the pKa values of the ionizable groups (the carboxylic acid and potentially the amide). By analyzing the electrophoretic mobility of the compound over a range of pH values, the pKa can be accurately determined. This information is crucial for understanding the compound's behavior in different environments. The technique is sensitive enough to separate different diastereoisomeric forms of related compounds like S-adenosyl-L-methionine (SAM). researchgate.net
CE is also a powerful tool for assessing the heterogeneity of a sample. nih.govtandfonline.com Impurities, degradation products, or isomers of this compound can be separated from the main compound with high efficiency, provided they have a different charge or size. researchgate.net Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed. CZE separates ions based on their electrophoretic mobility in a free solution. frontiersin.org MEKC, which uses micelles in the running buffer, can be used to separate neutral molecules and to enhance the separation of closely related charged compounds. The use of various background electrolytes (BGEs) and modifiers can be optimized to achieve the desired separation. frontiersin.org For instance, a low acidic pH condition can be used to confer a positive charge on amino acids for analysis. researchgate.net
Table 2: Exemplary Capillary Electrophoresis Conditions for Amino Acid Derivative Analysis
| CE Mode | Background Electrolyte (BGE) | pH | Typical Analytes | Purpose |
| CZE | 20 mM Borate Buffer | 9.2 | Amino acids, small peptides | General separation and purity assessment |
| CZE | 1 M Formic Acid | ~2.3 | Underivatized amino acids | Confer positive charge for separation |
| MEKC | Borate buffer with Sodium Dodecyl Sulfate (SDS) | 9.0-9.5 | Neutral and charged species | Separation of complex mixtures |
| CZE | 200 mM Glycine : 50 mM Phosphate | 2.5 | S-adenosyl-L-methionine (SAM) | Separation of diastereoisomers |
This table is compiled from various studies on the CE analysis of amino acids and related compounds. frontiersin.orgresearchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
The process involves growing a high-quality single crystal of the compound, which is then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. iucr.org By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be modeled.
The crystal structure of a related compound, N-carbamoyl-methionine copper, has been determined, revealing a complex with the empirical formula C₁₂H₃₀CuN₄O₁₀S₂. nih.govacs.org In this structure, the copper atom is coordinated to the carboxyl groups of the N-carbamoyl methionine ligands. acs.org Similarly, studies on dipeptides containing methionine, such as L-glycyl-L-methionine and L-methionyl-L-glycine, show that these molecules exist as zwitterions in the solid state and form extensive three-dimensional hydrogen-bonding networks. researchgate.netnih.goviucr.org For example, in L-glycyl-L-methionine, N—H⋯O hydrogen bonds have distances in the range of 2.6619 (13) to 2.8513 (13) Å. researchgate.net
A successful crystallographic analysis of this compound would confirm its covalent structure and provide its exact spatial conformation. It would reveal the planarity of the carbamoyl group, the torsion angles along the methionine backbone, and the orientation of the phenethyl group relative to the rest of the molecule. This level of detail is crucial for structure-activity relationship studies and for understanding intermolecular interactions.
Table 3: Crystallographic Data for Representative Methionine-Containing Compounds
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
| L-glycyl-L-methionine | C₇H₁₄N₂O₃S | Monoclinic | P2₁ | a = 11.1398(6) Å, b = 5.0617(3) Å, c = 18.1721(11) Å, β = 106.848(2)° | researchgate.net |
| L-methionyl-L-glycine | C₇H₁₄N₂O₃S | Orthorhombic | P2₁2₁2₁ | a = 5.7538(3) Å, b = 9.8732(5) Å, c = 17.6162(9) Å | researchgate.net |
| (+)-Nα-benzoyl-Cα-hydroxymethyl methionine | C₁₄H₁₉NO₄S | Orthorhombic | P2₁2₁2₁ | a = 6.007(1) Å, b = 13.918(1) Å, c = 18.016(1) Å | wiley.com |
| N-carbamoyl-methionine Copper | C₁₂H₃₀CuN₄O₁₀S₂ | - | - | - | nih.govacs.org |
This table presents data from published crystal structures of methionine derivatives to illustrate the type of information obtained from X-ray crystallography. The data for N-carbamoyl-methionine Copper was noted as determined, but specific unit cell parameters were not provided in the abstract.
Synthetic Strategies and Chemical Derivatization of Phenethylcarbamoylmethionine
Retrosynthetic Analysis and Pathway Design for Phenethylcarbamoylmethionine
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org This approach allows for the logical design of a synthetic route.
Identification of Key Synthetic Intermediates and Precursors
A logical retrosynthetic disconnection of the target molecule, this compound, is at the carbamoyl (B1232498) and amide linkages. This suggests that the primary precursors would be L-methionine, a phenethylamine (B48288) derivative, and a carbonyl source.
The key bond cleavages in the retrosynthetic analysis are the C-N bonds of the carbamoyl group. This leads to three primary synthons: a phenethyl isocyanate synthon, an L-methionine methyl ester synthon, and a carbonyl di-imidazolide (CDI) or phosgene (B1210022) equivalent. The corresponding synthetic equivalents for these synthons are phenethylamine, L-methionine methyl ester, and a safe carbonylating agent.
Key Synthetic Intermediates and Precursors:
L-Methionine Methyl Ester: The starting amino acid, L-methionine, is readily available. Its carboxylic acid functionality is typically protected as a methyl ester to prevent side reactions during the carbamoylation step.
Phenethylamine: This commercially available precursor provides the phenethyl moiety of the final compound.
Phenethyl Isocyanate: An alternative key intermediate that can be synthesized from phenethylamine. Its reaction with the amino group of L-methionine would directly form the desired carbamoyl linkage.
Carbonylating Agents: Reagents like triphosgene (B27547) or carbonyldiimidazole (CDI) can be used to form the carbamoyl linkage between phenethylamine and L-methionine methyl ester in a stepwise manner.
A plausible synthetic pathway involves the reaction of L-methionine methyl ester with phenethyl isocyanate. Alternatively, a two-step, one-pot synthesis can be envisioned where phenethylamine is first reacted with a carbonylating agent like CDI to form an activated intermediate, which then reacts with L-methionine methyl ester.
Optimization of Reaction Conditions and Reaction Yields
The optimization of reaction conditions is a critical step to maximize the yield and purity of the final product. nih.gov For the synthesis of this compound, several parameters can be systematically varied. scielo.br
Key parameters for optimization include the choice of solvent, reaction temperature, stoichiometry of reactants, and the nature of the base if required. For the reaction between an isocyanate and an amine, aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are generally preferred to avoid side reactions with the solvent. The reaction is typically carried out at room temperature, but gentle heating might be necessary to drive the reaction to completion.
Table 1: Illustrative Data for Optimization of the Reaction Between Phenethyl Isocyanate and L-Methionine Methyl Ester
| Entry | Solvent | Temperature (°C) | Molar Ratio (Isocyanate:Amine) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 25 | 1:1 | 12 | 75 |
| 2 | Tetrahydrofuran | 25 | 1:1 | 12 | 72 |
| 3 | Acetonitrile | 25 | 1:1 | 12 | 78 |
| 4 | Dichloromethane | 40 | 1:1 | 6 | 85 |
| 5 | Dichloromethane | 25 | 1.2:1 | 12 | 88 |
| 6 | Acetonitrile | 40 | 1.2:1 | 6 | 92 |
This table presents hypothetical data for illustrative purposes.
The optimization process often involves a design of experiments (DoE) approach to efficiently explore the reaction space. rsc.org Based on illustrative data, using a slight excess of the isocyanate in a solvent like acetonitrile at a moderately elevated temperature could potentially lead to higher yields in a shorter reaction time.
Exploration of Stereoselective and Regioselective Synthesis Approaches
The stereochemistry of this compound is determined by the starting L-methionine. To retain the stereochemical integrity at the α-carbon of the methionine moiety, mild reaction conditions are essential to prevent racemization. The use of non-basic conditions and moderate temperatures is crucial.
Regioselectivity is also a key consideration. L-methionine has two nucleophilic sites: the α-amino group and the sulfur atom of the thioether side chain. The amino group is significantly more nucleophilic than the thioether sulfur. Therefore, the reaction with an electrophile like phenethyl isocyanate is expected to occur selectively at the amino group. To ensure exclusive N-acylation, the reaction conditions should be controlled to minimize any potential side reactions at the sulfur atom, although this is generally not a significant issue under standard acylation conditions.
Synthesis of Structurally Related Analogs and Derivatives of this compound
The synthesis of analogs allows for the exploration of structure-activity relationships. nih.gov Modifications can be systematically introduced at various positions of the this compound scaffold.
Systematic Modification of the Phenethyl Moiety
The phenethyl group offers a prime site for modification. nih.govnih.gov Substituents can be introduced onto the phenyl ring to modulate electronic and steric properties.
Table 2: Examples of Proposed Analogs with Modified Phenethyl Moieties
| Analog | Modification | Rationale |
| 1 | 4-Fluoro-phenethylcarbamoylmethionine | Introduction of an electron-withdrawing group to alter electronic properties. |
| 2 | 4-Methoxy-phenethylcarbamoylmethionine | Introduction of an electron-donating group. |
| 3 | 3,4-Dichloro-phenethylcarbamoylmethionine | Introduction of multiple substituents to create significant electronic and steric changes. |
| 4 | α-Methyl-phenethylcarbamoylmethionine | Introduction of a methyl group on the ethyl linker to add a new stereocenter and increase steric bulk. |
The synthesis of these analogs would start from the corresponding substituted phenethylamines. These precursors can then be converted to their respective isocyanates or used directly in a carbamoylation reaction with L-methionine methyl ester.
Alterations to the Carbamoyl Linkage and its Structural Role
The carbamoyl linkage is a key structural feature. Its role can be investigated by replacing it with other functional groups. For instance, replacing the carbamate (B1207046) with an amide or a sulfonamide linkage would alter the hydrogen bonding capabilities and conformational flexibility of the molecule.
Amide Analogs: These can be synthesized by reacting L-methionine methyl ester with a substituted phenylacetic acid derivative. This would involve standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (Hydroxybenzotriazole).
Sulfonamide Analogs: These can be prepared by reacting L-methionine methyl ester with a phenethylsulfonyl chloride derivative.
Derivatization of the Methionine Residue for Functional Diversification
There is currently no information available in the public domain regarding the derivatization of the methionine residue within this compound for the purpose of functional diversification. Research on this specific topic has not been published.
Methodologies for Scalable Synthesis and Process Chemistry Optimization
No methodologies for the scalable synthesis or process chemistry optimization of this compound have been reported in the scientific or patent literature.
Mechanistic Investigations and Biochemical Pathway Interrelations of Phenethylcarbamoylmethionine
Enzymatic Transformations and Biotransformation Studies Relevant to Compound Moieties
The metabolic fate of Phenethylcarbamoylmethionine in a biological system is likely dictated by the enzymatic machinery that recognizes its constituent parts: the phenethylamine (B48288) group and the methionine residue. Biotransformation studies on analogous structures provide a framework for predicting its metabolic pathway.
Role of Amino Acid Decarboxylases and Related Enzymes in Analogous Metabolic Pathways
Amino acid decarboxylases are a class of enzymes that catalyze the removal of a carboxyl group from an amino acid, a critical step in the biosynthesis of neurotransmitters and other bioactive amines. oup.comtandfonline.com Aromatic L-amino acid decarboxylase (AADC), for instance, exhibits broad substrate specificity, acting on various aromatic amino acids like L-tryptophan, L-phenylalanine, 5-hydroxy-L-tryptophan, and L-DOPA. uniprot.orgnih.gov This enzyme converts these precursors into their corresponding amines: tryptamine, 2-phenylethylamine, serotonin, and dopamine, respectively. uniprot.org
Given that this compound possesses a modified amino acid structure, it is plausible that it could interact with amino acid decarboxylases. However, the presence of the phenethylcarbamoyl group would likely alter the substrate recognition and catalytic efficiency. The closure of a flexible loop near the active site, essential for the decarboxylase activity with L-aromatic amino acids, might be sterically hindered by the bulky substituent on the amino group of the methionine moiety. mdpi.com Research on engineered thermostable decarboxylases has shown that mutations in the active site can alter substrate specificity, suggesting that while the native enzyme might not process this compound efficiently, engineered variants could potentially be developed for this purpose. oup.com
A two-enzyme system has been developed for the synthesis of β-phenylethylamine derivatives from cinnamic acids, utilizing a reversible deaminating enzyme and an irreversible decarboxylating enzyme. polimi.it This highlights the potential for enzymatic pathways to be constructed for the biotransformation of related compounds.
Methionine Metabolism and One-Carbon Pool Dynamics in Biological Systems
Methionine is a crucial essential amino acid that plays a central role in several key metabolic pathways, most notably the methionine cycle and the transsulfuration pathway. nih.govcreative-proteomics.com These pathways are fundamental for protein synthesis, the generation of the universal methyl donor S-adenosylmethionine (SAM), and the maintenance of the one-carbon pool. nih.govfrontiersin.org The one-carbon pool, which involves the transfer of one-carbon units, is vital for the synthesis of nucleotides, polyamines, and for epigenetic regulation through methylation. frontiersin.orgoup.commdpi.com
The methionine cycle begins with the conversion of methionine to SAM by methionine adenosyltransferase (MAT). nih.govresearchgate.net SAM then donates its methyl group in various transmethylation reactions, yielding S-adenosylhomocysteine (SAH). nih.govwikipedia.org SAH is subsequently hydrolyzed to homocysteine, which can either be remethylated back to methionine to continue the cycle or enter the transsulfuration pathway to be converted to cysteine. creative-proteomics.comwikipedia.org This entire process is intricately linked with folate metabolism, which also contributes to the one-carbon pool. creative-proteomics.comfrontiersin.org
The introduction of the phenethylcarbamoyl group to the methionine backbone would likely have significant implications for its entry into these metabolic pathways. The modification at the amino group could hinder its recognition by MAT, potentially disrupting the synthesis of a corresponding SAM analog and, consequently, affecting the dynamics of the one-carbon pool.
| Pathway | Key Enzymes | Primary Function | Potential Impact of Phenethylcarbamoyl Moiety |
| Methionine Cycle | Methionine Adenosyltransferase (MAT), Methyltransferases (MTs), SAH Hydrolase (SAHH), Methionine Synthase (MS) | Regeneration of methionine, production of SAM for methylation reactions. nih.govcreative-proteomics.comnih.govresearchgate.net | The modified amino group may inhibit recognition by MAT, disrupting SAM synthesis and the overall cycle. |
| Transsulfuration Pathway | Cystathionine (B15957) β-synthase (CBS), Cystathionine γ-lyase (CGL) | Conversion of homocysteine to cysteine, contributing to glutathione (B108866) synthesis. creative-proteomics.com | As a downstream pathway, effects would be secondary to disruptions in the methionine cycle. |
| One-Carbon Pool | Various enzymes including SHMT and MTHFD | Provides one-carbon units for biosynthesis of nucleotides and other essential molecules. frontiersin.orgoup.commdpi.com | Altered methionine cycle dynamics could impact the availability of methyl groups for the one-carbon pool. |
Analysis of Potential Interactions with Methyltransferases and other Methionine-Processing Enzymes
Methyltransferases are a large family of enzymes that utilize SAM to methylate a wide range of substrates, including DNA, RNA, proteins, and small molecules. researchgate.net The balance of SAM and SAH levels is a critical regulator of cellular methylation potential. researchgate.netacs.org Nicotinamide N-methyltransferase (NNMT), for example, plays a role in regulating methyl donor balance by catalyzing the methylation of nicotinamide. researchgate.netacs.org
The potential interaction of this compound with methionine-processing enzymes is largely speculative. If a hypothetical S-adenosyl-phenethylcarbamoylmethionine were formed, its ability to act as a methyl donor for methyltransferases would depend on the conformational changes induced by the phenethylcarbamoyl group. It is also possible that this compound or its metabolites could act as inhibitors of these enzymes. Studies on S-adenosyl-L-methionine analogs have shown that modifications to the methionine structure can significantly alter their interaction with methyltransferases. researchgate.netfrontiersin.org
Enzymes involved in the biotransformation of D-methionine to L-methionine, such as D-amino acid oxidase and L-phenylalanine dehydrogenase, have been studied for their potential in amino acid synthesis. nih.govresearchgate.net While these enzymes act on the stereochemistry of methionine, the presence of the bulky phenethylcarbamoyl group would likely prevent this compound from being a substrate. Similarly, the metabolism of methionine hydroxy analogue (MHA) involves its conversion to keto-methionine, a process that would be sterically hindered in this compound. cjbio.netfrontiersin.orgnih.gov
In Vitro Mechanistic Characterization at the Molecular Level
Elucidating the precise molecular interactions of this compound requires in vitro studies. While direct experimental data for this compound is not available, we can infer potential methodologies and outcomes based on studies of related molecules.
Elucidation of Reaction Mechanisms Using Spectroscopic and Kinetic Probes
Spectroscopic techniques are invaluable for studying the structure and conformational behavior of molecules like methionine derivatives. beilstein-journals.orgnih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and Raman spectroscopy can provide detailed information about the molecular structure and bonding within this compound. scielo.org.mxsmf.mxresearchgate.net For instance, NMR could be used to determine the conformation of the phenethyl and methionine moieties and to study their interactions in solution. beilstein-journals.org
Kinetic studies are essential for understanding how a compound interacts with enzymes. For carbamate (B1207046) compounds, which share the carbamoyl (B1232498) functional group with this compound, kinetic analyses have been used to study their inhibition of cholinesterases. researchgate.netmdpi.comresearchgate.net These studies often involve monitoring the rate of an enzymatic reaction in the presence of the inhibitor to determine kinetic constants such as the inhibition constant (Ki) and the rate of carbamylation. mdpi.comresearchgate.netmdpi.com A similar approach could be employed to investigate whether this compound inhibits enzymes involved in methionine metabolism.
| Spectroscopic/Kinetic Method | Application to this compound | Information Gained |
| NMR Spectroscopy | Determine the 3D structure and conformational dynamics in solution. beilstein-journals.org | Conformation of the phenethyl and methionine moieties, intramolecular interactions. |
| Infrared (IR) & Raman Spectroscopy | Characterize vibrational modes of the molecule. scielo.org.mxsmf.mxresearchgate.net | Information on functional groups and bonding, including the carbamoyl linkage. |
| Enzyme Kinetics | Investigate the inhibition of enzymes like methyltransferases or amino acid decarboxylases. researchgate.netmdpi.comresearchgate.net | Inhibition constants (Ki), mechanism of inhibition (e.g., competitive, non-competitive), and rates of enzyme modification. |
| Mass Spectrometry | Identify metabolites formed during in vitro incubations with liver microsomes or specific enzymes. researchgate.net | Elucidation of biotransformation pathways. |
Identification of Covalent and Non-Covalent Interactions with Biomolecules
The interactions of this compound with biomolecules can be either covalent or non-covalent. Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, are crucial for the initial binding of a molecule to an enzyme's active site. wikipedia.orgnih.gov The phenethyl group of the compound could participate in hydrophobic interactions within the binding pockets of proteins, while the carbamoyl and methionine portions could form hydrogen bonds.
Covalent interactions involve the formation of a chemical bond between the compound and the biomolecule. Carbamates, for example, can act as pseudo-irreversible inhibitors of serine hydrolases by forming a carbamoyl-enzyme complex. mdpi.comepa.gov The carbamoyl group of this compound could potentially react with nucleophilic residues (e.g., serine, cysteine, or lysine) in the active sites of certain enzymes, leading to covalent modification and inhibition. The reactivity would depend on the electrophilicity of the carbamoyl carbon and the accessibility of the nucleophilic residue. Studies on other carbamoyl-containing compounds have shown that they can form covalent adducts with proteins. tandfonline.comnih.govresearchgate.netnih.gov
The metabolism of 2-phenylethylamine, a moiety of the target compound, involves oxidation to phenylacetaldehyde (B1677652) and then to phenylacetic acid, a process catalyzed by monoamine oxidase and aldehyde dehydrogenases. nih.govnih.gov It is conceivable that if the phenethylcarbamoyl linkage were cleaved, the released phenethylamine could undergo similar metabolic transformations.
Kinetic and Thermodynamic Analysis of Biochemical Processes
The biochemical processing of this compound, a derivative of the essential amino acid methionine, is anticipated to be governed by fundamental kinetic and thermodynamic principles. The primary reaction would likely involve the enzymatic hydrolysis of the carbamoyl group, a reaction catalyzed by enzymes such as N-carbamoyl-L-amino acid amidohydrolases (L-carbamoylases). nih.gov These enzymes are known for their role in industrial processes like the "hydantoinase process" for producing optically pure amino acids. nih.govmdpi.com
Kinetic Analysis: The study of the reaction rate, or enzyme kinetics, provides insight into the catalytic mechanism and efficiency of the enzyme responsible for metabolizing this compound. wikipedia.org The kinetic behavior of an enzyme acting on this substrate would typically be characterized using the Michaelis-Menten model. libretexts.org This model describes the relationship between the initial reaction rate (V₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). libretexts.orgnih.gov Vmax represents the rate when the enzyme is fully saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. nih.gov
Experimental determination of these parameters would involve measuring the rate of product formation (phenethylamine, methionine, and carbon dioxide, or an intermediate) at varying concentrations of this compound. A lower Km value would suggest a high affinity of the enzyme for the substrate, while a higher catalytic turnover number (kcat), derived from Vmax, would indicate greater catalytic efficiency. researchgate.net
The hydrolysis of the carbamoyl linkage is generally an exergonic process, suggesting it would proceed spontaneously under physiological conditions. Thermodynamic analysis involves measuring these state functions, often through calorimetry or by determining the reaction's equilibrium constant (K'eq). wiley.comnih.gov The relationship ΔG'° = -RTlnK'eq connects the standard transformed Gibbs free energy change to the equilibrium constant, providing a quantitative measure of the reaction's thermodynamic driving force at a specified pH. nih.govmit.edu
Table 1: Hypothetical Kinetic and Thermodynamic Parameters for Enzymatic Hydrolysis of this compound This table presents illustrative data based on typical values for carbamoylase enzymes acting on related substrates. Actual values for this compound would require experimental determination.
| Parameter | Symbol | Illustrative Value | Description |
|---|---|---|---|
| Michaelis Constant | Km | 0.15 mM | Substrate concentration at which the reaction rate is half of Vmax. Reflects enzyme-substrate affinity. nih.gov |
| Maximum Velocity | Vmax | 0.08 mM min-1 mg enzyme-1 | The maximum rate of the reaction when the enzyme is saturated with substrate. nih.gov |
| Catalytic Constant | kcat | 120 s-1 | Turnover number; the number of substrate molecules converted to product per enzyme molecule per second. |
| Catalytic Efficiency | kcat/Km | 8.0 x 105 M-1s-1 | A measure of how efficiently an enzyme converts substrate to product at low substrate concentrations. |
| Standard Gibbs Free Energy Change | ΔG'° | -25 kJ/mol | The change in Gibbs free energy under standard biochemical conditions (pH 7, 298K, 1M concentrations). A negative value indicates a spontaneous reaction. numberanalytics.com |
| Standard Enthalpy Change | ΔH'° | -15 kJ/mol | The heat absorbed or released during the reaction under standard conditions. |
| Standard Entropy Change | TΔS'° | 10 kJ/mol | The change in disorder of the system during the reaction, scaled by temperature. |
Theoretical Exploration of Biochemical Pathways and Reactivity
Bioinformatic Analysis of Related Metabolic Networks and Enzyme Systems
Given that this compound is a modified form of methionine, its interactions with cellular systems can be theoretically explored by analyzing established metabolic networks. mdpi.com Methionine metabolism is a central hub for numerous cellular processes, including protein synthesis, the one-carbon metabolism via the methionine cycle, and the transsulfuration pathway for cysteine synthesis. creative-proteomics.comcreative-proteomics.comwikipedia.org
Bioinformatic tools and databases are essential for this exploration. researchgate.net Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and MetaCyc provide comprehensive maps of metabolic pathways, detailing the enzymes, reactions, and intermediates involved. researchgate.netfiveable.me A bioinformatic approach to understanding the fate of this compound would involve two main strategies:
Analysis of Methionine Pathways: Investigating the enzymes of the methionine and cysteine metabolic pathways to determine if any possess promiscuous activity that might accommodate the modified substrate. creative-proteomics.comwikipedia.org Key enzymes in these pathways include methionine synthase, S-adenosylmethionine (SAM) synthetase, and cystathionine β-synthase. creative-proteomics.comcreative-proteomics.com It is plausible that the core methionine structure could be recognized, although the bulky phenethylcarbamoyl group might hinder binding to enzymes that are highly specific for methionine or its immediate derivatives like SAM. plos.org
Identification of Carbamoyl-Group Specific Enzymes: Searching for enzymes known to act on carbamoyl moieties, such as N-carbamoyl-L-amino acid amidohydrolases. nih.gov Comparative genomics can identify orthologous genes encoding these enzymes across different organisms, providing clues to the potential for metabolic processing in a given species. fiveable.me By identifying enzymes that act on structurally similar N-carbamoyl amino acids, one can hypothesize their potential interaction with this compound. mdpi.com
The integration of these approaches allows for the construction of a putative metabolic map for the compound, highlighting potential points of entry into endogenous metabolic systems. This analysis helps generate hypotheses for subsequent experimental validation. frontiersin.org
Table 2: Key Enzyme Systems Potentially Interacting with this compound This table lists enzymes from known metabolic pathways that could theoretically interact with the specified compound, based on its structural components.
| Enzyme System | Enzyme Commission (EC) Number | Potential Role in Metabolism | Relevant Metabolic Pathway |
|---|---|---|---|
| N-Carbamoyl-L-amino-acid hydrolase | EC 3.5.1.87 | Hydrolysis of the N-carbamoyl group to release methionine and phenethylamine. nih.gov | Xenobiotic degradation / Amino Acid derivative metabolism |
| Methionine S-methyltransferase (MMT) | EC 2.1.1.12 | Could potentially interact with the methionine moiety, although specificity is a key question. researchgate.net | Methionine Metabolism researchgate.net |
| Methionine Adenosyltransferase (MAT) | EC 2.5.1.6 | Catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP. The phenethylcarbamoyl group would likely inhibit this reaction. creative-proteomics.com | Methionine Cycle / One-Carbon Metabolism creative-proteomics.com |
| Cystathionine γ-lyase (CGL) | EC 4.4.1.1 | An enzyme in the transsulfuration pathway with some substrate promiscuity. creative-proteomics.com | Transsulfuration Pathway wikipedia.org |
| Cytochrome P450 Enzymes | EC 1.14.x.x | Oxidation of the phenethyl group, a common reaction in xenobiotic metabolism. | Drug/Xenobiotic Metabolism |
Computational Modeling of Enzyme Active Sites and Substrate Binding Modes
Computational modeling provides a powerful, atomistic view of how this compound might interact with a target enzyme. nih.gov Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding of a ligand to a protein's active site. journalirjpac.combiorxiv.org
Molecular Docking: The process begins with obtaining or modeling the 3D structure of a candidate enzyme, such as an N-carbamoyl-L-amino-acid hydrolase. mdpi.com Molecular docking software is then used to predict the most likely binding pose of this compound within the enzyme's catalytic pocket. frontiersin.org This simulation calculates a binding energy or docking score, which estimates the affinity of the substrate for the enzyme. jppres.com The analysis of the resulting docked complex can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the binding. mdpi.comunits.it For example, the carbonyl oxygen of the carbamoyl group and the carboxyl group of the methionine moiety would be expected to form hydrogen bonds with polar residues in the active site, while the phenethyl group would likely occupy a hydrophobic pocket.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior and stability of the enzyme-substrate complex over time. mdpi.com These simulations solve Newton's equations of motion for every atom in the system, providing a trajectory that reveals how the protein and ligand move and adapt to each other. biorxiv.org MD simulations can confirm the stability of the binding pose predicted by docking and identify conformational changes in the enzyme that may be required for catalysis. nih.gov
Quantum Mechanics (QM): For a more accurate description of the chemical reaction itself (i.e., the cleavage of the carbamoyl bond), quantum mechanical methods can be employed. nih.govmdpi.com QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid models treat the reacting part of the substrate and the immediate active site residues with high-level QM theory, while the rest of the protein is treated with more computationally efficient MM methods. nih.gov This approach allows for the modeling of bond-breaking and bond-forming events and the calculation of activation energy barriers, providing deep insight into the catalytic mechanism. aps.orgsiena.edu
Table 3: Theoretical Molecular Docking Results for this compound This table illustrates a hypothetical outcome of a molecular docking simulation of this compound into the active site of a bacterial N-carbamoyl-L-amino-acid hydrolase.
| Parameter | Value/Description |
|---|---|
| Target Enzyme | N-Carbamoyl-L-amino-acid hydrolase (e.g., from Pseudomonas sp.) mdpi.com |
| Binding Energy (Docking Score) | -8.5 kcal/mol |
| Predicted Interacting Residues (Hydrogen Bonds) | Arg176, Asn173 (interacting with the carbamoyl and carboxyl groups). mdpi.com |
| Predicted Interacting Residues (Hydrophobic) | Trp150, Leu205, Phe208 (interacting with the phenethyl ring). |
| Predicted Interacting Residues (van der Waals) | His80, Met148 (interacting with the methionine side chain). |
| Interpretation | The negative binding energy suggests a favorable and stable binding interaction. The specific interactions indicate a good fit of the substrate within the active site, positioning the carbamoyl group for nucleophilic attack. |
In Vitro Research Paradigms for Investigating Phenethylcarbamoylmethionine Interactions
Cell-Free Systems for Mechanistic Dissection and Pathway Analysis
Cell-free systems offer a simplified environment, devoid of the complexities of a living cell, to dissect the direct molecular interactions of a compound. researchgate.net These systems are particularly useful for identifying specific enzymatic targets and for studying the impact of a compound on a reconstituted biochemical pathway.
To determine if Phenethylcarbamoylmethionine directly interacts with and modulates the activity of specific enzymes, isolated enzyme preparations are used. This involves purifying a target enzyme and measuring its activity in the presence and absence of the compound. Enzyme kinetics studies, following models such as the Michaelis-Menten kinetics, can reveal whether the compound acts as an inhibitor or an activator and can characterize the nature of the interaction (e.g., competitive, non-competitive). This approach provides precise information about the direct molecular targets of the compound.
A hypothetical kinetic analysis of an enzyme in the presence of this compound could be summarized as follows:
Table 2: Hypothetical Kinetic Parameters of a Target Enzyme with this compound| Condition | Km (µM) | Vmax (µmol/min) | Inhibition Type |
|---|---|---|---|
| Control (no compound) | Data not available | Data not available | N/A |
Note: The values in this table are for illustrative purposes only, as specific data for this compound is not available.
Advanced In Vitro Models: Organoids and 3D Culture Systems
There is currently no published research detailing the use of organoids or 3D culture systems to investigate the biological activities or potential therapeutic effects of this compound. While these advanced models are increasingly employed in drug discovery and toxicology to provide more physiologically relevant data compared to traditional 2D cell cultures, their application to the study of this specific compound has not been documented in the accessible scientific literature. nih.govsigmaaldrich.combmglabtech.comnuvisan.com
Utility of Complex Tissue Models in Mimicking Physiological Environments
The utility of complex tissue models, which are designed to recapitulate the intricate architecture and functionality of native tissues, remains theoretical for this compound due to the lack of experimental application. nih.govmaxcyte.com In principle, such models could offer valuable insights into the compound's effects on specific organs or tissues. However, without any dedicated studies, a discussion of their utility in the context of this compound would be purely speculative.
Data Tables
Due to the absence of research findings, no data tables can be generated.
Computational and Theoretical Chemistry Studies on Phenethylcarbamoylmethionine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Molecular Orbital Analysis and Charge Distribution Prediction
No published studies were found that detail the molecular orbital analysis (e.g., HOMO-LUMO energy gap) or the charge distribution for Phenethylcarbamoylmethionine. Such calculations would require dedicated density functional theory (DFT) or other ab initio quantum mechanics methods to be performed on this specific molecule.
Prediction of Spectroscopic Signatures and Chemical Shifts
There are no available theoretical predictions for the spectroscopic signatures (e.g., IR, Raman) or NMR chemical shifts for this compound based on computational calculations.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility Studies
Exploration of Intramolecular Bond Dynamics and Torsional Rotations
Detailed molecular dynamics (MD) simulations exploring the bond dynamics, angles, and torsional rotations that define the conformational landscape of this compound have not been reported in the scientific literature.
Analysis of Solvent Effects and Hydration Shell Interactions
No research is available that analyzes the behavior of this compound in the presence of solvents or characterizes its hydration shell through computational simulations. Studies on other N-acetylated derivatives have shown that solvent can influence conformational equilibrium, but these findings cannot be specifically attributed to this compound. beilstein-journals.org
In Silico Modeling of Molecular Interactions with Potential Biomolecular Targets
There are no published molecular docking or other in silico studies that model the interaction of this compound with any potential biological targets.
Binding Site Prediction and Ligand Efficiency Calculation
The initial steps in evaluating a new molecule like this compound involve identifying its potential biological targets and assessing the efficiency with which it might bind to them. These processes are heavily reliant on computational models that predict interactions at a molecular level.
Binding Site Prediction
The identification of a ligand's binding site on a protein is a cornerstone of structure-based drug design. acs.orgcomputabio.com For a flexible ligand such as this compound, which possesses a phenethyl group, a carbamoyl (B1232498) linker, and a methionine moiety, predicting its preferred binding pocket within a target protein requires sophisticated computational approaches. These methods can be broadly categorized as geometry-based, energy-based, and docking-based. computabio.comoup.com
Geometry-based methods identify cavities or pockets on the protein's surface that are sterically suitable to accommodate the ligand. computabio.com Energy-based approaches then calculate the energetic favorability of placing the ligand in these identified pockets. aaai.org However, for a comprehensive understanding, molecular docking simulations are often employed. numberanalytics.com
Molecular docking programs, such as AutoDock Vina, can predict the preferred orientation and conformation of this compound within a target's active site. computabio.com These simulations account for the ligand's flexibility, allowing its rotatable bonds to adopt various conformations to achieve the best possible fit. arxiv.org The process typically involves generating a multitude of possible binding poses and then using a scoring function to rank them based on the predicted binding affinity. mdpi.com For a molecule with the structural complexity of this compound, the phenethyl group might be predicted to engage in hydrophobic interactions deep within a receptor pocket, while the methionine and carbamoyl groups could form specific hydrogen bonds or other polar interactions. nih.govdrugbank.com
The prediction process can be further refined by considering the flexibility of the protein target, particularly in the loop regions of the binding site which may adapt to accommodate the incoming ligand. nih.gov Advanced techniques may even employ molecular dynamics simulations to capture the dynamic nature of the protein and identify transient or "cryptic" binding sites that are not apparent in a static crystal structure. mdpi.com
Ligand Efficiency Calculation
Once potential binding affinities are predicted, it is crucial to evaluate the "quality" of the molecular interaction. Ligand efficiency (LE) metrics provide a way to normalize the binding affinity of a compound by its size, offering a measure of the binding energy per atom. wikipedia.org This is particularly valuable in the early stages of drug discovery for comparing different chemical scaffolds. nih.govtandfonline.com
The most common LE metric is calculated as the ratio of the Gibbs free energy of binding (ΔG) to the number of non-hydrogen atoms (N) in the molecule. wikipedia.org The binding free energy can be derived from experimental inhibition constants (like Ki or IC50) or estimated from computational predictions. wikipedia.org
Table 1: Hypothetical Ligand Efficiency Metrics for this compound and Analogs
| Compound | Heavy Atom Count (N) | Predicted pIC50 | Ligand Efficiency (LE) | Binding Efficiency Index (BEI) |
| This compound | 21 | 6.5 | 0.43 | 20.9 |
| Analog A (Ethylcarbamoylmethionine) | 14 | 5.0 | 0.50 | 22.7 |
| Analog B (Phenethylcarbamoyl-Norleucine) | 21 | 6.2 | 0.41 | 20.0 |
| Fragment 1 (Phenethylamine) | 9 | 4.0 | 0.62 | 33.3 |
This table is interactive. Users can sort the columns to compare the different efficiency metrics. pIC50 is the negative logarithm of the half-maximal inhibitory concentration. LE is calculated as (1.4 * pIC50) / N. BEI is calculated as (pIC50 / Molecular Weight in kDa).
In this hypothetical table, while this compound shows a better absolute potency (pIC50) than its smaller analog (Analog A), the ligand efficiency of Analog A is higher. This suggests that the smaller scaffold might be a more efficient starting point for optimization. tandfonline.com Fragment-based approaches often begin with small, highly efficient fragments (like Fragment 1) and build them up into larger, more potent leads while trying to maintain a high ligand efficiency. rgdscience.com
Other metrics such as the Binding Efficiency Index (BEI), which normalizes potency by molecular weight, and Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity, are also commonly used to guide the optimization process. wikipedia.orgrgdscience.com The goal is to improve potency without excessively increasing molecular size or lipophilicity, which can negatively impact drug-like properties. acs.org
Virtual Screening Methodologies and Lead Optimization Principles
Following the initial characterization of a molecule like this compound, computational methods can be used to search for it in large compound databases or to guide its modification into a more potent and selective drug candidate.
Virtual Screening Methodologies
Virtual screening (VS) is a computational technique used to search vast libraries of small molecules to identify those structures that are most likely to bind to a drug target. medchemexpress.comlnpsolution.com This approach is more time- and cost-effective than experimentally testing every compound in a large collection. lnpsolution.com VS methodologies are generally divided into two categories: ligand-based and structure-based. medchemexpress.com
If a set of known active molecules for a particular target exists, ligand-based virtual screening (LBVS) can be employed. LBVS methods, such as similarity searching, pharmacophore mapping, and quantitative structure-activity relationship (QSAR) modeling, use the properties of the known actives to identify other compounds in a database with similar features. medchemexpress.com For instance, a pharmacophore model could be built based on the key chemical features of this compound—such as a hydrophobic aromatic region, a hydrogen bond donor/acceptor motif from the carbamoyl group, and the flexible thioether of the methionine side chain. This model would then be used to screen databases for other molecules that match this 3D arrangement of features.
When a 3D structure of the target protein is available, structure-based virtual screening (SBVS) is a powerful alternative. mdpi.com The most common SBVS method is molecular docking, where every compound in a virtual library is docked into the binding site of the target protein. acs.org The compounds are then ranked based on their docking scores, which estimate their binding affinity. mdpi.com The top-scoring compounds are then selected for experimental testing. This approach has the potential to identify novel chemical scaffolds that may not share obvious structural similarity with known ligands. nih.gov
Table 2: Illustrative Virtual Screening Hit List for a Hypothetical Target
| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions |
| ZINC123456 | -9.8 | H-bond with Ser122, Hydrophobic interaction with Phe210 |
| CHEMBL654321 | -9.5 | H-bond with Asn125, Pi-stacking with Tyr212 |
| This compound | -8.9 | H-bond with Asn125, Hydrophobic interaction with Leu180 |
| ZINC789012 | -8.7 | H-bond with Ser122, Salt bridge with Arg150 |
This interactive table shows a hypothetical list of top-ranking compounds from a virtual screen. The docking score represents the predicted binding affinity.
Lead Optimization Principles
Once a "hit" compound is identified, either through screening or rational design, the process of lead optimization begins. The goal is to modify the chemical structure of the hit to improve its potency, selectivity, and pharmacokinetic properties. numberanalytics.comspirochem.com Computational chemistry plays a crucial role in guiding this iterative process. danaher.com
Starting with a lead compound like this compound, medicinal chemists would synthesize a series of analogs. For example, they might explore:
Modifications to the phenethyl group: Introducing substituents on the phenyl ring to enhance binding affinity or modulate metabolic stability. nih.gov
Alterations of the carbamoyl linker: Changing its length or rigidity to optimize the orientation of the two ends of the molecule within the binding site.
Replacement of the methionine moiety: Substituting it with other natural or unnatural amino acids to probe for additional interactions or to improve properties like metabolic stability. mdpi.comnih.gov
Computational models are used to predict the impact of these modifications before they are synthesized, a strategy that saves considerable time and resources. ucl.ac.uk For each proposed analog, docking simulations can predict its binding mode and affinity. Free energy calculations, such as MM/PBSA or MM/GBSA, can provide a more accurate estimate of the binding energy by incorporating solvation effects and entropic contributions. nih.govresearchgate.net These predictions help prioritize which analogs are most likely to be successful, guiding the design-make-test-analyze cycle of lead optimization. chemrxiv.org
Future Research Trajectories and Interdisciplinary Outlook for Phenethylcarbamoylmethionine Studies
Development of Novel Analytical Probes and Detection Systems for In Situ Analysis
Future research into Phenethylcarbamoylmethionine would significantly benefit from the development of sophisticated analytical tools for real-time, in situ detection within biological systems. Current methodologies often rely on sample extraction and chromatographic separation, which may not capture the dynamic spatiotemporal distribution of the compound. A promising avenue is the design of fluorescent probes that can specifically bind to this compound or its metabolites. These probes could be engineered by modifying known fluorophores to create a binding pocket that recognizes the unique structure of the compound, enabling visualization of its localization and concentration changes within living cells or tissues via advanced microscopy techniques.
Another key area for development is the application of mass spectrometry imaging (MSI), such as matrix-assisted laser desorption/ionization (MALDI-MSI), for the direct on-tissue analysis of N-linked glycans and other molecules. nih.gov This technique could be adapted to map the distribution of this compound in tissue sections, providing valuable insights into its target organs and potential sites of action or metabolism. Furthermore, advancing on-column derivatization techniques in high-performance liquid chromatography (HPLC) could lead to faster and more sensitive quantification in biological samples like plasma and urine. researchgate.net Methods using reagents like o-phthaldialdehyde have proven successful for the simultaneous determination of related compounds such as methionine and homocysteine and could be optimized for this compound. researchgate.net
These advanced analytical systems are crucial for understanding the compound's pharmacokinetics and pharmacodynamics at a cellular level, paving the way for more precise mechanistic studies.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the study of compounds like this compound. These computational tools can be employed to predict the biological activities, properties, and potential liabilities of novel derivatives, thereby accelerating the discovery and optimization process. For instance, ML models can be trained on datasets of existing N-acyl amino acids and phenethylamine (B48288) derivatives to predict structure-activity relationships (SAR). nih.govbiomolther.orgresearchgate.net This would allow researchers to virtually screen libraries of potential this compound analogs and prioritize the most promising candidates for synthesis and experimental testing.
Machine learning algorithms, such as random forest and decision tree models, have been successfully used to predict the photooxidation likelihood and rate of methionine residues in proteins, achieving high accuracy. nih.gov Similar approaches could be developed for this compound to predict its metabolic stability and identify potential degradation pathways. By analyzing physicochemical and formulation parameters, these models can guide the design of more stable and effective derivatives. nih.gov The integration of predictive analytics with optimization models can lead to superior decision-making in the development process. youtube.com
| Machine Learning Model | Potential Application | Objective |
|---|---|---|
| Random Forest | Predicting Metabolic Stability | To identify derivatives with improved stability based on structural features. nih.gov |
| Decision Tree | Structure-Activity Relationship (SAR) Analysis | To determine key structural motifs responsible for biological activity. |
| Linear Regression | Predicting Physicochemical Properties | To estimate properties like solubility and lipophilicity for new derivatives. youtube.com |
| Neural Networks | Multi-Omics Data Integration | To model complex interactions between the compound and biological systems. nih.gov |
Exploration of this compound in Systems Biology and Multi-Omics Contexts
To fully comprehend the biological impact of this compound, future research must move beyond single-target interactions and embrace a systems-level perspective. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for elucidating the compound's mechanism of action and its effects on global cellular networks. nih.govmdpi.com By treating cells or organisms with this compound and subsequently analyzing these different molecular layers, researchers can identify pathways and biological processes that are significantly perturbed.
Integrated analysis of multi-omics datasets has shown that the metabolome can be a strong predictor of the state of a biological microenvironment. nih.govplos.org This suggests that studying the metabolic signature following exposure to this compound could reveal crucial information about its functional role. Machine learning techniques are essential for integrating these large and complex datasets to build predictive models of the compound's effects. nih.govplos.org For example, a multi-omic classifier could be developed to distinguish between different cellular states based on the molecular changes induced by the compound. Such an approach could help identify potential biomarkers of the compound's activity and provide a more holistic understanding of its physiological role. researchgate.net
Potential for Derivatization in Materials Science and Nanotechnology Applications
The unique chemical structure of this compound, combining an amino acid (methionine) with a phenethylamine moiety, presents intriguing possibilities for its use as a building block in materials science and nanotechnology. N-acyl amino acids, a class to which this compound belongs, are known for their amphiphilic properties and ability to self-assemble into structures like vesicles. nih.govresearchgate.net By systematically modifying the phenethyl or methionine parts of the molecule (derivatization), its physicochemical properties can be tuned to create novel biomaterials.
For instance, derivatization could be used to create lipopeptides or other polymers with specific functionalities. researchgate.net These materials could be designed to form nanoparticles for targeted delivery systems, functional coatings for biomedical implants, or components of biosensors. The methionine residue offers a site for specific chemical modifications, including oxidation or coordination with metal ions, which could be exploited to create responsive materials that change their properties in response to specific stimuli. nih.gov Furthermore, derivatization methods developed for the analysis of methionine, such as those using triethyloxonium (B8711484) salts, could be adapted for synthesizing new material precursors. nih.gov
| Derivative Type | Modification Site | Potential Application | Governing Principle |
|---|---|---|---|
| Polymerizable Analog | Phenethyl Ring | Creation of functional polymers and hydrogels. | Introduction of a vinyl or acrylate (B77674) group for polymerization. |
| Metal-Chelating Agent | Methionine Sulfur | Development of sensors or contrast agents. | Leveraging the sulfur atom's ability to coordinate with heavy metals. |
| Self-Assembling Lipopeptide | Carbamoyl (B1232498) Linkage | Formation of micelles or vesicles for encapsulation. | Enhancing amphiphilicity by attaching to other amino acids. researchgate.net |
| Surface-Active Monolayer | Full Molecule | Functionalization of nanoparticles or surfaces. | Exploiting the molecule's amphiphilic character for surface adsorption. |
Synergistic Research with Synthetic Biology and Metabolic Engineering Approaches
The fields of synthetic biology and metabolic engineering offer powerful tools for the sustainable production of this compound and its derivatives. nih.govresearchgate.net Instead of relying solely on chemical synthesis, microbial cell factories, such as bacteria or yeast, could be engineered to produce the compound biologically. nih.gov This involves designing and constructing novel metabolic pathways by assembling genes from various organisms. mdpi.com
Q & A
Basic Research Questions
Q. How can researchers characterize the molecular structure of Phenethylcarbamoylmethionine to ensure accuracy?
- Methodological Approach : Use spectroscopic techniques such as nuclear magnetic resonance (NMR) for proton and carbon analysis, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups. Cross-validate results with computational modeling (e.g., DFT calculations) to resolve ambiguities. Document all parameters (e.g., solvent, temperature) to ensure reproducibility .
Q. What are standard protocols for synthesizing this compound in laboratory settings?
- Methodological Approach : Optimize reaction conditions (e.g., solvent polarity, catalyst selection) based on analogous carbamate syntheses. For example, use carbodiimide-mediated coupling between phenethylamine and methionine derivatives under inert atmospheres. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography. Validate purity via HPLC (>98%) and elemental analysis .
Q. What safety precautions are critical when handling this compound in vitro studies?
- Methodological Approach : Follow OSHA guidelines for handling carbamates: use fume hoods, wear nitrile gloves, and store at -20°C in airtight containers. In case of exposure, implement first-aid measures per SDS protocols (e.g., rinse eyes with water for 15 minutes, seek medical consultation) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound while minimizing bias?
- Methodological Approach : Employ double-blind randomized controlled trials (RCTs) with appropriate controls (e.g., vehicle-only and positive controls). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For in vivo studies, specify animal models (e.g., murine strains) and justify sample sizes via power analysis .
Q. What strategies resolve contradictory data in pharmacological studies of this compound?
- Methodological Approach : Conduct meta-analyses to identify confounding variables (e.g., dosage variations, solvent interactions). Replicate experiments under standardized conditions and apply statistical tools (e.g., ANOVA with post-hoc tests) to assess significance. Report uncertainties in instrumentation (e.g., ±5% error in spectrophotometric readings) .
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Approach : Publish detailed protocols with batch-specific analytical certificates (e.g., NMR shifts, melting points). Use collaborative platforms like Zenodo to share raw data. Adhere to IUPAC nomenclature and ICMJE standards for chemical documentation .
Q. What methodologies are suitable for investigating the mechanism of action of this compound at the molecular level?
- Methodological Approach : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding affinities with target proteins. Combine knockdown/knockout models (e.g., CRISPR-Cas9) to validate pathway involvement. Use phenomenological analysis to interpret qualitative data (e.g., transcriptional responses) .
Data Analysis and Reporting
Q. How should researchers address spectral data discrepancies in structural elucidation?
- Methodological Approach : Compare experimental NMR/MS data with predicted spectra from databases (e.g., PubChem). Use deuterated solvents to eliminate solvent peaks. For unresolved signals, employ 2D NMR techniques (e.g., COSY, HSQC) .
Q. What frameworks guide ethical reporting of Phenethylcarbamoylmethotoxicity studies?
- Methodological Approach : Follow ARRIVE guidelines for in vivo studies and declare conflicts of interest. Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure research questions. Include raw data in supplementary materials for peer review .
Tables: Key Analytical Parameters
| Parameter | Recommended Method | Reference Standard |
|---|---|---|
| Purity Verification | HPLC (C18 column, UV detection) | ≥98% (USP/Ph. Eur. guidelines) |
| Structural Confirmation | ¹H/¹³C NMR (600 MHz, DMSO-d6) | PubChem CID: [Relevant ID] |
| Thermal Stability | Differential Scanning Calorimetry | Melting point ±2°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
